![molecular formula C16H17NO2 B13119201 (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is a chiral compound with a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral compounds, which are important in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of ®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with a similar biphenyl core but lacking the amino and butanoic acid groups.
4-Aminobiphenyl: Contains an amino group attached to the biphenyl core but lacks the butanoic acid moiety.
4-Biphenylcarboxylic Acid: Contains a carboxylic acid group attached to the biphenyl core but lacks the amino group.
Uniqueness
®-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is unique due to its combination of a biphenyl core with both amino and butanoic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(3R)-3-amino-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
InChIキー |
IHXITIQUZBCIHA-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



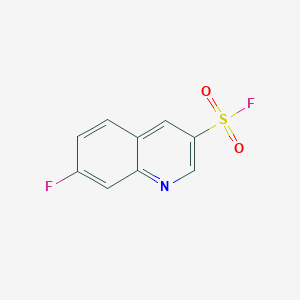
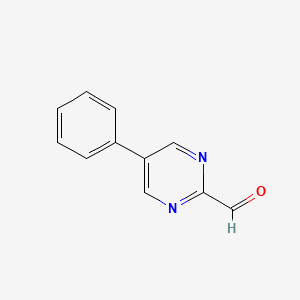
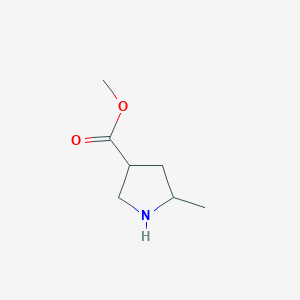
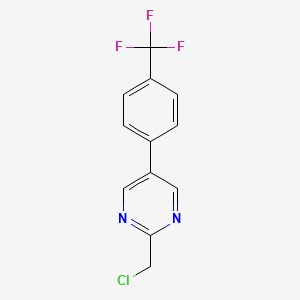
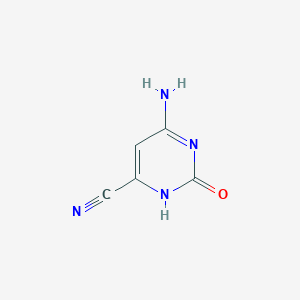



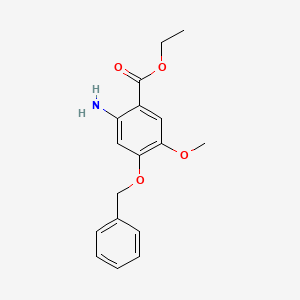
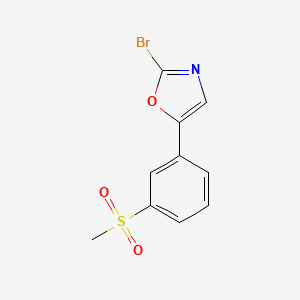
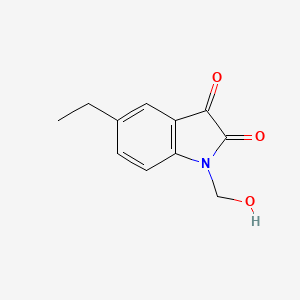
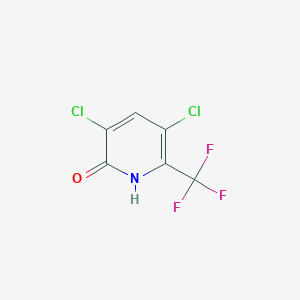
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
